3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid - 1219581-96-0

3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid

Catalog Number: EVT-2812861
CAS Number: 1219581-96-0
Molecular Formula: C13H13ClN2O3
Molecular Weight: 280.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic Acid (LY518674)

Compound Description: LY518674 is a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist. [, ] In studies using human apolipoprotein A-1 (apoA-1) transgenic mice, LY518674 demonstrated a dose-dependent increase in serum HDL-c levels, reaching a significant 208 ± 15% elevation at the optimal dose. [] This HDL-c increase was attributed to the de novo synthesis of apoA-1. [] LY518674 also exhibited effects on apoA-1 mRNA levels in the liver and apoA-1 secretion in both liver slices and cultured hepatocytes. []

Relevance: While LY518674 and the target compound share a propanoic acid moiety, their core structures differ significantly. The relevance stems from their shared biological activity as PPAR agonists. LY518674's successful application in elevating HDL-c through apoA-1 modulation makes it a valuable reference point for exploring the therapeutic potential of 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid, particularly in addressing dyslipidemia and associated conditions. [, ]

Relevance: Fenofibrate, similar to LY518674, is relevant to the target compound due to its activity as a PPARα agonist, albeit with lower potency and selectivity. [] This shared mechanism of action makes fenofibrate a useful point of comparison when investigating the pharmacological profile of 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid, particularly its potential effects on lipid metabolism and HDL-c modulation.

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic Acid (NPOPPBA)

Compound Description: NPOPPBA is identified as a potential non-peptidic inhibitor of 3CLpro, a key enzyme in the replication cycle of the SARS-CoV-2 virus. [] In silico analysis using PASS online software suggested NPOPPBA's potential as a Fusarinine-C ornithinesterase inhibitor, which holds promise for cancer treatment. [] Further analysis using Swiss ADME and XUNDRUG eMolTox online tools revealed NPOPPBA's potential for oral absorption, drug-like properties, and possible hepatic and nephron toxicity. []

Relevance: NPOPPBA shares a similar pyrazolone core structure with 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid. This structural similarity is crucial as it suggests that the target compound might also possess inhibitory activity against 3CLpro. [] Further investigation into the target compound's potential as an antiviral agent, particularly against coronaviruses, is warranted based on NPOPPBA's predicted activity.

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, an enzyme belonging to the elongase of long-chain fatty acids (ELOVL) family. [] It exhibits over 30-fold greater selectivity for ELOVL6 compared to other ELOVL family members. [] Compound-A effectively reduces the elongation index of fatty acids in hepatocytes, indicating its cell permeability and inhibitory action on ELOVL6. [] Oral administration in mice demonstrated high plasma and liver exposure, leading to a significant reduction in the elongation index of liver fatty acids. []

Relevance: Compound-A and the target compound both possess a pyrazolone moiety within their structures. Although their overall structures differ, the shared pyrazolone moiety suggests potential overlapping biological activities. Given Compound-A's potent inhibition of ELOVL6 and its role in regulating fatty acid elongation, 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid may also exhibit inhibitory activity against ELOVL6 or related enzymes involved in lipid metabolism. []

Compound Description: This series of compounds, derived from 3-amino-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[(2-oxo-2H-chromen-3-yl)carbonyl]4,5-dihydro-1H-pyrazol-5-one, were synthesized and evaluated for their analgesic, antibacterial, and antifungal activities. [] Several compounds within this series displayed promising analgesic activity comparable to indomethacin, a standard analgesic drug. [] Some derivatives also demonstrated significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae. [] Antifungal activity against Candida albicans and Aspergillus niger was observed for specific compounds within the series. []

Properties

CAS Number

1219581-96-0

Product Name

3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid

IUPAC Name

3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.71

InChI

InChI=1S/C13H13ClN2O3/c1-8-11(6-7-12(17)18)13(19)16(15-8)10-4-2-9(14)3-5-10/h2-5,11H,6-7H2,1H3,(H,17,18)

InChI Key

GBZYGGLDZBVAOW-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1CCC(=O)O)C2=CC=C(C=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.